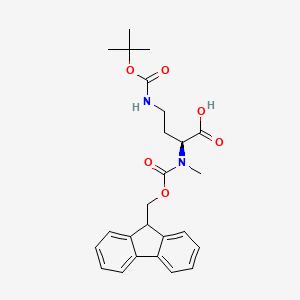

Fmoc-N-Me-Dab(Boc)-OH

Description

Contextualization as a Protected Non-Canonical Amino Acid Derivative

At its core, Fmoc-N-Me-Dab(Boc)-OH is a non-canonical amino acid derivative, a class of molecules that has gained prominence for their ability to introduce novel structural and functional diversity into peptides. The diaminobutyric acid backbone provides an additional amino group compared to standard amino acids, which is a key feature for creating branched or cyclic peptide structures.

The true utility of this compound in synthesis lies in its protecting groups. The alpha-amino group is protected by a methyl group (Me) and a fluorenylmethyloxycarbonyl (Fmoc) group. The side-chain amino group is protected by a tert-butoxycarbonyl (Boc) group. This dual protection scheme is a cornerstone of its functionality. The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with a piperidine (B6355638) solution. publish.csiro.aunih.gov In contrast, the Boc group is acid-labile and requires a strong acid, such as trifluoroacetic acid (TFA), for its removal. This differential sensitivity of the protecting groups to different chemical conditions is the essence of orthogonal protection strategy in peptide synthesis.

The presence of the N-methyl group on the alpha-amino group is another critical modification. This methylation prevents the formation of a hydrogen bond at this position, which can influence the conformational properties of the resulting peptide and can also increase its resistance to enzymatic degradation.

Foundational Role in Contemporary Peptide Chemistry and Biomolecule Modification

The unique structural attributes of this compound make it a valuable tool in contemporary peptide chemistry. Its primary application is in solid-phase peptide synthesis (SPPS), a technique that revolutionized the field by allowing the stepwise assembly of amino acids into a peptide chain on a solid support. peptide.compeptide.com The orthogonal protection scheme of this compound is perfectly suited for SPPS, enabling the selective deprotection and coupling of amino acids to build complex peptide sequences.

The presence of the Dab core allows for the creation of branched peptides, where a second peptide chain can be initiated from the side-chain amino group after the removal of the Boc protecting group. This capability is crucial for developing molecules that can mimic or interact with specific biological targets. Furthermore, the ability to introduce a point of methylation via the N-methyl group can be used to fine-tune the biological activity and pharmacokinetic properties of synthetic peptides.

Beyond standard peptide synthesis, this compound is also utilized in the modification of biomolecules. Its unique structure can be incorporated into larger molecules to introduce specific functionalities, such as attachment points for labels, drugs, or other moieties in the field of bioconjugation. smolecule.com This versatility makes it a key component in the development of peptide-based therapeutics, including those with potential antitumor and antimicrobial properties. smolecule.com

Historical Trajectories and Evolution of Fmoc-Based Peptide Synthesis Strategies

The development and utility of compounds like this compound are deeply rooted in the history of peptide synthesis. The journey began with the pioneering work of R. Bruce Merrifield in the early 1960s, who introduced the concept of solid-phase peptide synthesis (SPPS). peptide.compeptide.com The initial strategies predominantly used the Boc protecting group for the alpha-amino function, which required repetitive treatment with strong acid for its removal.

A major breakthrough came in 1970 when Louis A. Carpino and Grace Y. Han introduced the base-labile Fmoc protecting group. nih.govpeptide.com This development was a landmark in peptide chemistry, as it offered a milder and orthogonal alternative to the Boc/Bzl protection scheme. publish.csiro.auresearchgate.net The Fmoc/tBu strategy, which utilizes the base-labile Fmoc group for Nα-protection and acid-labile t-butyl-based groups for side-chain protection, was developed in 1978. nih.govpeptide.com This approach quickly gained popularity due to its milder reaction conditions and broader compatibility with sensitive amino acid residues.

The evolution of orthogonal protection strategies continued, with the aim of achieving even greater control over the synthesis of complex, multifunctional peptides. The development of diaminobutyric acid derivatives with dual protection systems, such as the Fmoc and Boc groups found in this compound, was a logical progression. This allowed for the selective deprotection of either the alpha-amino or the side-chain amino group, paving the way for the synthesis of intricately branched and cyclic peptides. By the mid-1990s, Fmoc chemistry had become the dominant methodology in peptide synthesis research laboratories. nih.gov The continuous refinement of these strategies and the development of specialized building blocks like this compound have been instrumental in advancing the frontiers of peptide science and drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-13-21(22(28)29)27(4)24(31)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,26,30)(H,28,29)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVWNUSHPLVJFI-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Fmoc N Me Dab Boc Oh

Comprehensive Synthetic Routes for Fmoc-N-Me-Dab(Boc)-OH

Multi-Step Synthesis Including Fmoc Protection, Boc Protection, and N-Methylation

A common synthetic pathway to this compound begins with the preparation of the non-methylated precursor, Fmoc-Dab(Boc)-OH. A described method for this precursor involves a two-step reaction sequence. sigmaaldrich.com The first step is the reaction of Fmoc-Gln-OH with iodobenzene (B50100) diacetate (DiPa) in a mixed solvent system to yield Fmoc-Dab-OH. sigmaaldrich.com The subsequent step involves the selective protection of the side-chain amino group with a Boc group using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under basic conditions to afford Fmoc-Dab(Boc)-OH. sigmaaldrich.com

The final and critical step is the N-methylation of the α-amino group of Fmoc-Dab(Boc)-OH. Several methods for the N-methylation of amino acids have been developed and can be adapted for this synthesis. nih.govacs.org One of the most effective methods for N-methylation is the Biron-Kessler method, which is often performed on a solid support but can be adapted for solution-phase synthesis. nih.gov This method involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which increases the acidity of the resulting sulfonamide proton, facilitating methylation with an alkylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. nih.govnsf.gov Following methylation, the o-NBS group is removed under mild conditions. nih.gov

Alternatively, direct N-methylation of the Fmoc-protected amino acid can be achieved using methyl iodide or dimethyl sulfate with a strong base like sodium hydride. acs.org However, careful optimization is required to prevent side reactions.

A generalized multi-step synthetic route is outlined below:

Synthesis of Fmoc-Dab-OH : Reaction of Fmoc-Gln-OH with an oxidizing agent like iodobenzene diacetate. sigmaaldrich.com

Boc Protection : Selective protection of the γ-amino group of Fmoc-Dab-OH using (Boc)2O. sigmaaldrich.com

N-Methylation : Introduction of the methyl group onto the α-nitrogen. This can be achieved through various methods, including the Biron-Kessler method, which involves transient protection with o-NBS, methylation, and subsequent deprotection. nih.gov

Reaction Conditions and Yield Optimization in Preparative Synthesis

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions at each step. For the synthesis of the Fmoc-Dab(Boc)-OH precursor, a patent describes specific conditions for high yield. sigmaaldrich.com The conversion of Fmoc-Gln-OH to Fmoc-Dab-OH is carried out in a mixed solvent of ethyl acetate, acetonitrile, and water over 48-72 hours at 20-30°C. sigmaaldrich.com The subsequent Boc protection is performed in acetone (B3395972) and water, with the pH adjusted to 7.5-8 using sodium hydroxide, and the reaction proceeds for approximately 4 hours. sigmaaldrich.com

For the N-methylation step, reaction conditions must be carefully controlled to ensure complete methylation while minimizing side reactions such as racemization or cleavage of the protecting groups. In the Biron-Kessler method, the sulfonylation with o-NBS-Cl is typically performed in the presence of a base like collidine. nsf.gov The subsequent methylation using dimethyl sulfate or methyl iodide is carried out with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nsf.gov The final desulfonylation to remove the o-NBS group is achieved with a thiol, for example, 2-mercaptoethanol, in the presence of a base. nih.gov Optimization of reagent equivalents, reaction times, and temperature is crucial for maximizing the yield and purity of the final product.

| Step | Reagents and Solvents | Typical Conditions |

| Fmoc-Dab-OH Synthesis | Fmoc-Gln-OH, Iodobenzene diacetate, Ethyl acetate:Acetonitrile:Water (2:1:1) | 20-30°C, 48-72 hours |

| Boc Protection | Fmoc-Dab-OH, (Boc)2O, Acetone, Water, NaOH | pH 7.5-8, 4 hours |

| N-Methylation (Biron-Kessler) | Fmoc-Dab(Boc)-OH, o-NBS-Cl, Collidine; Dimethyl sulfate, DBU; 2-Mercaptoethanol, DBU | Stepwise addition in a suitable organic solvent (e.g., DMF) |

Strategies for Large-Scale Production and Industrial Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges, including cost-effectiveness, safety, and environmental impact. The patented synthesis of the Fmoc-Dab(Boc)-OH precursor is suggested to be suitable for large-scale production due to its simplicity and avoidance of hazardous reagents like those used in hydrogenation. sigmaaldrich.com

For the N-methylation step, adapting solid-phase methods to a large-scale solution-phase synthesis requires careful consideration of solvent volumes, reaction kinetics, and product isolation and purification. Process optimization would focus on minimizing the number of steps, using readily available and less expensive reagents, and developing efficient purification protocols, such as crystallization, to avoid chromatography. Biocatalytic methods, using enzymes for N-methylation, are also emerging as a green and efficient alternative for the large-scale production of N-methylated amino acids. nih.gov

Selective Deprotection and Orthogonal Protecting Group Chemistry

The utility of this compound in peptide synthesis is critically dependent on the principle of orthogonal protection, which allows for the selective removal of one protecting group in the presence of others. researchgate.net The Fmoc and Boc groups are a classic example of an orthogonal pair, enabling precise control over the synthetic pathway.

Influence of the N-Methyl Group on Deprotection Kinetics

The presence of an N-methyl group on an amino acid can subtly influence the kinetics of N-terminal protecting group removal, a critical step in solid-phase peptide synthesis (SPPS). The most commonly used protecting group in this context is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The standard mechanism for Fmoc deprotection involves a base-catalyzed β-elimination reaction. A secondary amine base, typically piperidine (B6355638) in dimethylformamide (DMF), abstracts the acidic proton on the fluorenyl ring's C9 position. This is followed by the elimination of dibenzofulvene and carbon dioxide, liberating the free amine of the amino acid. luxembourg-bio.com

Furthermore, N-methylation can favor a cis conformation of the preceding peptide bond, which can impact the local secondary structure of the peptide chain on the solid support. rsc.org This conformational constraint might also play a role in the accessibility of the Fmoc group and thus modulate the deprotection kinetics.

Advanced Synthetic Strategies for N-Methylated α-Amino Acids

The synthesis of N-methylated α-amino acids like this compound requires specialized methods to introduce the methyl group onto the α-amino nitrogen selectively and without compromising the stereochemical integrity of the chiral center. monash.edu Several advanced strategies have been developed to achieve this efficiently.

Oxazolidinone Intermediate Approaches for N-Methylation

A robust and widely used method for the N-methylation of amino acids proceeds through a 5-oxazolidinone (B12669149) intermediate. nih.govresearchgate.net This strategy involves the reaction of an N-protected amino acid (often with Fmoc or Cbz protection) with an aldehyde, typically formaldehyde (B43269) or paraformaldehyde, to form a cyclic oxazolidinone. This intermediate effectively protects both the amine and the carboxylic acid groups.

The key step is the reductive cleavage of the oxazolidinone ring. This is typically achieved using a reducing agent such as triethylsilane (Et3SiH) in the presence of a Lewis acid or a strong protic acid like trifluoroacetic acid (TFA). acs.orgresearchgate.net The reduction opens the ring to yield the N-methylated amino acid. This method is advantageous because it generally proceeds with high yields and preserves the stereochemistry of the starting amino acid. nih.gov The approach is applicable to a wide range of amino acids, although those with reactive side chains may require additional protecting groups. researchgate.netacs.org

Table 1: Key Steps in Oxazolidinone-based N-Methylation

| Step | Reaction | Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | Fmoc-AA-OH, Paraformaldehyde | Formation of Oxazolidinone Intermediate |

Catalytic Reductive Alkylation Methods

Catalytic reductive alkylation, also known as reductive amination, is another cornerstone for the synthesis of N-methylated amino acids. researchgate.net This method involves the reaction of a primary amino acid with a carbonyl source, such as formaldehyde, to form a transient Schiff base or iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent to yield the N-methylated product.

Various catalytic systems can be employed for the reduction step. A common approach uses sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent. google.com Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source can be employed. researchgate.netnih.gov Methanol can sometimes serve as both the solvent and the C1 source for methylation. researchgate.net The mildness of these conditions often makes reductive alkylation compatible with various functional groups and helps prevent racemization. monash.edu

Stereochemical Control and Purity Considerations in N-Methylated Amino Acid Synthesis

Maintaining the stereochemical integrity of the α-carbon is paramount during the synthesis of N-methylated amino acids, as racemization would lead to diastereomeric impurities in the final peptide, complicating purification and potentially altering biological activity. monash.edu

The synthetic methods described, such as the oxazolidinone and reductive alkylation routes, are generally considered to be racemization-free or to induce very low levels of epimerization when performed under optimized conditions. monash.edugoogle.com The key is to avoid harsh basic or acidic conditions and high temperatures that could lead to the deprotonation of the α-carbon.

Purity is also a significant concern. A major potential side product in N-methylation reactions is the corresponding N,N-dimethylated amino acid. Reaction conditions, such as the stoichiometry of the methylating agent and the reaction time, must be carefully controlled to favor mono-methylation. Following the synthesis, rigorous purification, typically using techniques like column chromatography or recrystallization, is necessary to isolate the desired N-mono-methylated product with high purity. Analytical techniques such as NMR spectroscopy and chiral HPLC are essential to confirm both the chemical purity and the enantiomeric excess of the final product.

Challenges and Side Reactions in the Synthesis of this compound and its Peptidic Incorporations

The unique structure of this compound, featuring an N-methylated backbone and a bulky, protected side chain, presents specific challenges both during its own synthesis and when it is incorporated into a growing peptide chain.

Steric Hindrance and Coupling Efficiency Considerations in Peptide Elongation

This steric clash slows down the rate of peptide bond formation significantly. Standard coupling reagents and conditions that are efficient for non-methylated amino acids may result in incomplete or failed couplings with N-methylated residues. researchgate.net To overcome this, more potent coupling reagents, such as HATU, HCTU, or PyAOP, are often required. researchgate.netresearchgate.net Extended coupling times and double-coupling cycles are also common strategies to drive the reaction to completion. However, these more forcing conditions can increase the risk of side reactions, including the racemization of the activated amino acid. The choice of solvent can also play a role, with less polar solvents sometimes favoring better coupling outcomes for these challenging residues.

Table 2: Factors Affecting Coupling Efficiency of N-Methylated Amino Acids

| Factor | Challenge | Mitigation Strategy |

|---|---|---|

| Nucleophilicity | N-methyl amine is less nucleophilic than a primary amine. | Use of highly potent coupling reagents (e.g., HATU, PyAOP). |

| Steric Bulk | N-methyl group and side chain hinder approach of the activated acid. | Extended reaction times; double coupling; optimized solvent systems. |

| Conformation | N-methylation can induce a cis-amide bond, affecting chain conformation. | Careful selection of subsequent amino acids and coupling conditions. |

Chemical Instabilities and Undesired Side Reactions During Synthesis and Deprotection

The chemical structure of this compound, featuring an N-methylated alpha-amine, a gamma-amino group protected by a tert-butyloxycarbonyl (Boc) group, and the base-labile fluorenylmethoxycarbonyl (Fmoc) group, presents a unique profile of potential instabilities and side reactions during peptide synthesis. While N-methylation can enhance the biological properties of a peptide, it also introduces steric hindrance and alters the reactivity of the peptide backbone, influencing the course of both coupling and deprotection steps. nih.gov The primary challenges are associated with base-induced side reactions during Fmoc removal and the intrinsic reactivity of the diaminobutyric acid scaffold.

Key undesired side reactions include:

Lactam Formation: One of the most significant potential side reactions for diaminobutyric acid derivatives is intramolecular cyclization to form a lactam. Research on the closely related compound, Fmoc-Dab(Mtt)-OH, has shown that it undergoes rapid lactamization under various standard coupling conditions. rsc.org This reaction involves the nucleophilic attack of the side-chain amino group on the activated carboxyl group, forming a stable five-membered ring. While the tert-butyloxycarbonyl (Boc) group on this compound is generally stable, any premature deprotection would expose the gamma-amine, making it susceptible to this intramolecular reaction, especially during the activation step for coupling.

Diketopiperazine (DKP) Formation: DKP formation is a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly after the coupling of the second amino acid. iris-biotech.deresearcher.life This reaction involves the intramolecular attack of the N-terminal amino group of the dipeptide on the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine. iris-biotech.deresearchgate.net The presence of an N-methylated residue at the N-terminus of the dipeptide can influence the rate of DKP formation. While N-methylation can sometimes reduce DKP formation due to steric hindrance, specific sequences, especially those involving proline, are highly prone to this side reaction. peptide.comresearchgate.net The reaction is catalyzed by the basic conditions used for Fmoc deprotection, typically 20% piperidine in DMF. researchgate.netaltabioscience.com

Instability during Fmoc Deprotection: The standard procedure for removing the Fmoc group involves treatment with a secondary amine base, such as piperidine. nih.gov These basic conditions, while necessary for deprotection, can promote various side reactions. For some sensitive peptide sequences, extended exposure to piperidine can lead to the formation of base adducts or other degradation products. researchgate.net Incomplete Fmoc deprotection can also occur, particularly with sterically hindered N-methylated amino acids, leading to deletion sequences in the final peptide. iris-biotech.denih.gov

The following table summarizes the primary chemical instabilities and side reactions associated with the use of this compound in peptide synthesis.

| Side Reaction | Description | Triggering Conditions | Affected Moiety | Potential Byproduct |

| Lactam Formation | Intramolecular cyclization resulting from the attack of the side-chain amine on the activated carboxyl group. rsc.org | Coupling/activation steps, particularly if the side-chain Boc group is prematurely cleaved. | Dab side-chain and C-terminus | Cyclic lactam of the amino acid |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a resin-bound dipeptide, leading to cleavage from the resin. iris-biotech.deresearcher.liferesearchgate.net | Base-catalyzed reaction during or after Fmoc deprotection of the second amino acid. | N-terminal amine and peptide-resin ester linkage | Cyclic dipeptide |

| Incomplete Deprotection | Failure to completely remove the Fmoc group, often due to steric hindrance from the N-methyl group. iris-biotech.de | Fmoc deprotection step (e.g., 20% piperidine/DMF). | N-terminal Fmoc group | N-terminally Fmoc-capped peptide; Deletion sequences |

Mitigation Strategies for Enhanced Synthetic Fidelity

To minimize the occurrence of undesired side reactions and enhance the successful incorporation of this compound into peptide sequences, several strategic modifications to standard SPPS protocols can be implemented. These strategies focus on optimizing coupling conditions, modifying deprotection reagents, and choosing appropriate solid supports.

Strategies to Mitigate Lactam Formation:

To prevent intramolecular cyclization, the integrity of the side-chain Boc protecting group must be maintained throughout the synthesis until the final acid cleavage step. Additionally, the choice of coupling reagent is critical. For the analogous Fmoc-Dab(Mtt)-OH, which is prone to lactamization, the use of the coupling reagent DEPBT (3-(diethylamino-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) without a pre-incubation step was shown to enable complete incorporation while minimizing the side reaction. rsc.org This suggests that avoiding prolonged activation times can be beneficial.

Strategies to Mitigate Diketopiperazine (DKP) Formation:

Several effective methods exist to suppress DKP formation, which is most problematic at the dipeptide stage:

Resin Selection: Utilizing a 2-chlorotrityl chloride (2-CTC) resin is a common strategy. peptide.com The high steric hindrance of this resin linkage makes the intramolecular cyclization reaction less favorable.

Modified Deprotection Cocktails: The conventional 20% piperidine in DMF can be replaced with alternative, less nucleophilic base systems or formulations that reduce DKP formation. A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to standard conditions. researcher.liferesearchgate.net The use of morpholine (B109124) in DMF has also been reported as an effective alternative to piperidine. researcher.liferesearchgate.net

Dipeptide Coupling: Instead of a stepwise addition, coupling a pre-synthesized dipeptide (e.g., Fmoc-Xaa-N-Me-Dab(Boc)-OH) can bypass the vulnerable resin-bound dipeptide stage where DKP formation occurs. iris-biotech.de

Strategies for Optimizing Deprotection:

To ensure complete Fmoc removal from the sterically hindered N-methylated amine without inducing other side reactions, the deprotection protocol can be optimized:

Extended Reaction Time: Simply extending the deprotection time or performing a second treatment with the deprotection solution can help drive the reaction to completion. iris-biotech.de

Addition of DBU: Adding a small amount (1-2%) of the stronger, non-nucleophilic base DBU to the piperidine solution can enhance the rate and efficiency of Fmoc removal. iris-biotech.de

Alternative Bases: For sequences particularly sensitive to piperidine-induced side reactions, piperazine has been shown to cause fewer side reactions while still being an effective deprotection reagent. researchgate.net

The following table provides a summary of mitigation strategies and their targeted side reactions.

| Mitigation Strategy | Targeted Side Reaction(s) | Mechanism of Action |

| Use of DEPBT coupling reagent | Lactam Formation | Avoids prolonged activation, allowing for efficient coupling before intramolecular cyclization can occur. rsc.org |

| Use of 2-Chlorotrityl Chloride (2-CTC) Resin | Diketopiperazine (DKP) Formation | The sterically hindered linkage to the resin disfavors the intramolecular attack that leads to DKP formation. peptide.com |

| Modified Deprotection Reagents (e.g., DBU/piperazine/NMP) | Diketopiperazine (DKP) Formation, General base-induced side reactions | Alternative base systems can be less prone to inducing cyclization or other side reactions compared to piperidine. researcher.liferesearchgate.net |

| Coupling of Dipeptide Units | Diketopiperazine (DKP) Formation | Bypasses the critical dipeptide-resin stage where DKP formation is initiated. iris-biotech.de |

| Addition of DBU to Deprotection Solution | Incomplete Deprotection | The stronger base DBU accelerates the removal of sterically hindered Fmoc groups. iris-biotech.de |

By carefully selecting resins, coupling reagents, and deprotection conditions, the chemical instabilities associated with this compound can be effectively managed, leading to higher synthetic fidelity and purer final peptide products.

Applications in Advanced Peptide Synthesis and Bioconjugation

Integration of Fmoc-N-Me-Dab(Boc)-OH into Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into solid-phase peptide synthesis (SPPS) allows for the introduction of N-methylated diaminobutyric acid residues at specific positions within a peptide sequence. This process, however, requires careful optimization of coupling conditions to overcome the steric hindrance imposed by the N-methyl group.

Methodologies for Site-Specific Incorporation of Diaminobutyric Acid Residues

The site-specific incorporation of this compound into a growing peptide chain follows the general principles of Fmoc-based SPPS. The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). Following thorough washing to remove the deprotection reagents, the this compound is activated and coupled to the newly exposed N-terminal amine.

Due to the increased steric bulk of the N-methylated amino acid, standard coupling reagents may not be sufficient to achieve high coupling efficiency. Therefore, more potent activating agents are often employed. A typical protocol involves the pre-activation of this compound with a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The activated species is then added to the resin and allowed to react for a sufficient duration to ensure complete coupling.

Monitoring the completion of the coupling reaction is crucial. Traditional methods like the Kaiser test, which relies on the reaction with primary amines, are not suitable for detecting the secondary amine of the N-methylated residue. Instead, alternative tests such as the bromophenol blue test are used to confirm the absence of free secondary amines, indicating a successful coupling. In cases of incomplete coupling, a second coupling cycle may be necessary.

The orthogonal protection strategy afforded by the Fmoc and Boc groups is central to the utility of this building block. The Fmoc group is labile to basic conditions (e.g., piperidine), allowing for its removal at each step of peptide elongation, while the Boc group on the side chain remains stable under these conditions. The Boc group can be removed later under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the side-chain amine for further modifications, such as branching or cyclization.

Synthesis of Peptides Incorporating N-Methylated Amino Acids

The incorporation of N-methylated amino acids, such as in this compound, is a key strategy for enhancing the pharmacological properties of peptides. N-methylation can increase resistance to enzymatic degradation, improve membrane permeability, and modulate conformation, which can lead to enhanced biological activity and oral bioavailability.

The synthesis of peptides containing N-methylated residues presents unique challenges, primarily due to the steric hindrance at the N-terminus of the growing peptide chain after the incorporation of an N-methylated amino acid. This can significantly slow down the subsequent coupling step. To address this, optimized coupling protocols are essential. The use of highly efficient coupling reagents like HATU, HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in combination with a suitable base is often required to drive the reaction to completion. Microwave-assisted SPPS has also been shown to be effective in accelerating these difficult coupling steps. cem.com

The choice of solvent can also influence the outcome of the coupling reaction. While DMF is the most common solvent for SPPS, the use of more polar solvents or solvent mixtures can sometimes improve coupling efficiency for sterically hindered amino acids.

Impact of this compound on Peptide Chain Elongation and Coupling Efficiency

The presence of the N-methyl group in this compound has a notable impact on peptide chain elongation and coupling efficiency. The primary effect is a decrease in the rate of the coupling reaction due to steric hindrance. This can lead to incomplete couplings and the formation of deletion sequences if not properly addressed.

To mitigate this, several strategies are employed:

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help to achieve higher yields.

Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can drive the reaction to completion.

Use of Potent Coupling Reagents: As mentioned previously, reagents like HATU are more effective than standard coupling agents for hindered couplings.

Elevated Temperatures: Performing the coupling at a slightly elevated temperature can increase the reaction rate, although care must be taken to avoid side reactions such as racemization. Microwave-assisted synthesis is a common approach to achieve controlled heating. cem.com

A potential side reaction to be aware of when using diaminobutyric acid derivatives is lactam formation. For instance, a study on the incorporation of Fmoc-Dab(Mtt)-OH revealed that it could undergo rapid lactamization under various coupling conditions, leading to poor coupling efficiency. researchgate.net Although this specific issue has not been extensively reported for this compound, it highlights the importance of carefully selecting coupling reagents and conditions to minimize potential side reactions. The use of pre-activation and immediate addition to the resin is a common strategy to reduce the lifetime of the activated species in solution and thereby minimize side reactions.

The following table summarizes a general protocol for the incorporation of this compound in SPPS, highlighting the key considerations for achieving high coupling efficiency.

| Step | Procedure | Key Considerations |

| 1. Resin Swelling | Swell the resin in an appropriate solvent (e.g., DMF). | Ensures optimal reaction environment. |

| 2. Fmoc Deprotection | Treat the resin with a 20% solution of piperidine in DMF. | Standard procedure for removing the Fmoc group. |

| 3. Washing | Thoroughly wash the resin with DMF to remove deprotection reagents. | Critical to prevent side reactions in the next step. |

| 4. Amino Acid Activation | Pre-activate this compound (3-5 equivalents) with a coupling reagent like HATU (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF. | Use of a potent coupling reagent is essential due to steric hindrance. |

| 5. Coupling | Add the activated amino acid solution to the resin and allow it to react for an extended period (e.g., 2-4 hours). | Longer reaction times are often necessary. |

| 6. Monitoring | Monitor the reaction using the bromophenol blue test. | The Kaiser test is not effective for secondary amines. |

| 7. Washing | Wash the resin thoroughly with DMF to remove excess reagents and byproducts. | Prepares the resin for the next cycle. |

| 8. Recoupling (if necessary) | If the monitoring test indicates incomplete coupling, repeat steps 4-7. | Ensures high purity of the final peptide. |

Construction of Architecturally Complex Peptides

The unique structure of this compound makes it an invaluable building block for the synthesis of architecturally complex peptides, such as cyclic and branched peptides. The orthogonally protected amino groups allow for selective manipulations at different stages of the synthesis.

Design and Synthesis of Cyclic Peptides Utilizing this compound

Cyclic peptides often exhibit enhanced metabolic stability, receptor selectivity, and binding affinity compared to their linear counterparts. This compound can be incorporated into a peptide sequence to serve as a strategic point for cyclization.

The synthesis of a cyclic peptide using this building block typically involves the following steps:

Linear Peptide Synthesis: The linear peptide sequence is assembled on a solid support using standard Fmoc-SPPS. This compound is incorporated at the desired position.

Selective Deprotection: After the completion of the linear sequence, the N-terminal Fmoc group and the Boc group on the Dab side chain are selectively deprotected. The N-terminal Fmoc group is removed with piperidine, and the Boc group is cleaved with a mild acid solution that does not cleave the peptide from the resin, such as a dilute solution of TFA.

On-Resin Cyclization: With the N-terminal amine and the Dab side-chain amine now free, an intramolecular amide bond can be formed. This on-resin cyclization is typically mediated by a coupling reagent like HATU or PyBOP in the presence of a base. On-resin cyclization is often preferred as it can minimize intermolecular side reactions by taking advantage of the pseudo-dilution effect on the solid support.

Cleavage and Final Deprotection: The cyclic peptide is then cleaved from the resin, and any remaining side-chain protecting groups are removed using a strong acid cocktail, typically containing TFA and scavengers.

The N-methylation of the Dab residue can influence the conformational preferences of the linear peptide, which may impact the efficiency of the cyclization step. The reduced flexibility around the N-methylated amide bond can either favor or disfavor the pre-cyclization conformation. Therefore, the position of the N-methylated residue is a critical design parameter.

Methodologies for Branched Peptide Synthesis

Branched peptides, which can present multiple copies of a peptide sequence or different peptide sequences on a single scaffold, are useful for applications such as vaccine development and drug delivery. The di-functional nature of the Dab residue in this compound provides a convenient point for creating branched structures.

A common strategy for synthesizing a simple branched peptide using this building block is as follows:

Main Chain Synthesis: The main peptide chain is synthesized on a solid support, with this compound incorporated at the desired branching point.

Selective Side-Chain Deprotection: After the completion of the main chain, the Boc group on the Dab side chain is selectively removed using mild acidic conditions, exposing the side-chain amine. The N-terminal Fmoc group of the main chain remains intact.

Side Chain Elongation: A second peptide chain is then synthesized starting from the newly exposed side-chain amine of the Dab residue. This is achieved by carrying out standard Fmoc-SPPS cycles on the side chain.

Final Deprotection and Cleavage: Once both the main and side chains are complete, the N-terminal Fmoc group is removed, and the entire branched peptide is cleaved from the resin with the simultaneous removal of all side-chain protecting groups.

Strategies for Site-Specific Side-Chain Modification in Peptides

The strategic incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS) opens up possibilities for precise, site-specific modification of the peptide's side chain. This is primarily achieved through the principle of orthogonal protection, where different protecting groups can be selectively removed under distinct chemical conditions without affecting others. In the case of this compound, the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the side-chain Boc group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA). This orthogonality is fundamental to its application in sophisticated peptide design. biosynth.comresearchgate.netnih.gov

A common strategy involves the assembly of the peptide chain using standard Fmoc/tBu chemistry. nih.gov Once the full-length peptide is synthesized on the solid support, the N-terminal Fmoc group is typically removed. If site-specific modification at the Dab residue is desired, the peptide can be treated with a mild acid to selectively cleave the Boc group from the Dab side chain, leaving other acid-labile side-chain protecting groups (like tBu) and the resin linkage intact, provided a resin with appropriate sensitivity is used. This exposes the primary amine on the Dab side chain for further chemical manipulation.

This newly exposed amine serves as a versatile handle for a variety of modifications. For instance, it can be acylated to introduce new functional groups, alkylated, or used as a point of attachment for fluorescent labels, biotin tags, or other reporter molecules. This allows for the creation of peptides with tailored properties for specific applications in diagnostics and basic research.

Alternatively, if modification is desired after cleavage from the resin, the fully protected peptide can be synthesized, cleaved from the support, and purified. The orthogonal nature of the Boc group on the Dab side chain allows for its selective removal in solution, followed by the desired chemical modification. This approach can be advantageous when the intended modification is not compatible with the conditions of solid-phase synthesis.

Table 1: Orthogonal Deprotection Strategies for this compound

| Protecting Group | Chemical Reagent for Removal | Conditions | Purpose of Removal |

| Fmoc | Piperidine (20% in DMF) | Basic | Elongation of the peptide chain |

| Boc | Trifluoroacetic acid (TFA) | Acidic | Site-specific side-chain modification |

Contribution to Peptide Libraries and Diversity-Oriented Synthesis

This compound is a valuable building block in the construction of diverse peptide libraries, contributing to both the structural and functional diversity of the synthesized molecules. Its unique features, including the N-methylated backbone and the orthogonally protected side chain, allow for the generation of complex libraries with potential applications in drug discovery and chemical biology.

Application in the Generation of DNA-Encoded Chemical Libraries (DECLs) of Peptides

DNA-Encoded Chemical Libraries (DECLs) have emerged as a powerful technology for the discovery of novel ligands for biological targets, enabling the synthesis and screening of billions of compounds simultaneously. nih.gov The synthesis of peptide-based DECLs often utilizes Fmoc chemistry due to its mild deprotection conditions, which are generally compatible with the stability of the DNA tag. delivertherapeutics.com

The incorporation of this compound into a DECL synthesis workflow introduces several advantages. The N-methylation of the peptide backbone can confer desirable properties such as increased proteolytic stability and enhanced cell permeability. nih.govnih.govresearchgate.net This is particularly important for developing peptide-based therapeutics. The presence of the orthogonally protected Dab side chain provides a point for diversification. After the peptide backbone is synthesized on the DNA-conjugated solid support, the Boc group can be selectively removed to allow for a subsequent round of chemical modifications, thereby increasing the complexity and chemical space of the library.

For example, a library can be constructed where a common peptide scaffold containing this compound is synthesized. Following the removal of the Boc group, the library can be split into multiple pools, and each pool can be reacted with a different chemical reagent to modify the Dab side chain. This "split-and-pool" strategy allows for the generation of a vast number of unique compounds, each encoded by a specific DNA sequence.

Methodological Considerations for High-Throughput Peptide Library Synthesis

The use of this compound in high-throughput peptide library synthesis requires careful consideration of the synthetic methodology to ensure high fidelity and yield. Automated peptide synthesizers are commonly employed for the rapid and parallel synthesis of large numbers of peptides. nih.gov

One of the main challenges in synthesizing peptides containing N-methylated amino acids is the slower coupling kinetics compared to their non-methylated counterparts. nih.govpeptide.com This steric hindrance can lead to incomplete reactions and the accumulation of deletion sequences in the library. To overcome this, optimized coupling reagents and reaction conditions are necessary. Reagents such as HATU or HCTU are often used to promote efficient amide bond formation. peptide.com Longer coupling times or double coupling cycles may also be required to ensure complete incorporation of the N-methylated residue.

When designing a high-throughput synthesis workflow that includes site-specific modification of the Dab side chain, the orthogonality of the Boc deprotection step is crucial. The conditions for Boc removal must be carefully chosen to be compatible with the solid support and any other protecting groups present in the peptide sequence. Furthermore, the subsequent modification of the deprotected side chain should be a high-yielding reaction to ensure the purity of the final library members.

Table 2: Key Methodological Considerations for High-Throughput Synthesis

| Parameter | Consideration | Recommended Approach |

| Coupling Efficiency | Slower kinetics of N-methylated amino acids | Use of potent coupling reagents (e.g., HATU, HCTU), extended coupling times, or double coupling. |

| Orthogonal Deprotection | Selective removal of the Boc group | Careful selection of acid concentration and reaction time to avoid premature cleavage from the resin or loss of other side-chain protecting groups. |

| Side-Chain Modification | High-yielding and clean reactions | Optimization of reaction conditions for acylation, alkylation, or other modifications to ensure high conversion and minimize byproducts. |

| Automation | Compatibility with automated synthesizers | Ensuring that the reagents and protocols are amenable to automated liquid handling and reaction cycles. |

Utility in Bioconjugation Chemistry

The unique structure of this compound makes it a highly useful tool in bioconjugation chemistry, where peptides are covalently linked to other biomolecules to create novel hybrid structures with enhanced properties. The diaminobutyric acid side chain provides a convenient and versatile handle for such conjugations.

Strategies for Functionalizing Peptides via the Diaminobutyric Acid Side Chain

The primary strategy for functionalizing peptides using a Dab residue involves the selective deprotection of its side-chain amine. universiteitleiden.nl After the peptide has been synthesized, the Boc group on the Dab side chain can be removed under acidic conditions, exposing a primary amine. This amine is nucleophilic and can readily participate in a variety of conjugation reactions.

Common functionalization strategies include:

Amide Bond Formation: The exposed amine can be coupled with a carboxylic acid-containing molecule using standard peptide coupling reagents. This is a robust and widely used method for attaching a wide range of functionalities.

Reductive Amination: The amine can react with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary amine linkage. This is a useful method for conjugating molecules that contain carbonyl groups.

Maleimide Chemistry: The amine can be modified with a bifunctional linker that contains a maleimide group. This maleimide-functionalized peptide can then be selectively reacted with a thiol-containing molecule, such as a cysteine residue in a protein.

Click Chemistry: The amine can be derivatized with an azide or alkyne functionality, enabling its participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This is a highly efficient and bioorthogonal conjugation method.

The choice of functionalization strategy depends on the nature of the molecule to be conjugated and the desired properties of the final bioconjugate.

Synthesis of Peptide-Biomolecule Conjugates (e.g., Proteins, Nucleic Acids, Carbohydrates)

The functionalized Dab side chain serves as a key linkage point for the synthesis of a variety of peptide-biomolecule conjugates.

Peptide-Protein Conjugates: Peptides containing a deprotected Dab residue can be conjugated to proteins to create novel therapeutic or diagnostic agents. For example, a peptide with a specific targeting function can be linked to a cytotoxic protein for targeted cancer therapy. The conjugation can be achieved through the methods described above, such as maleimide chemistry targeting a cysteine residue on the protein.

Peptide-Nucleic Acid Conjugates: The conjugation of peptides to nucleic acids is of great interest for applications in gene delivery and antisense therapy. A peptide containing a functionalized Dab residue can be attached to an oligonucleotide to improve its cellular uptake and stability.

Peptide-Carbohydrate Conjugates: Glycosylated peptides play important roles in many biological processes. A peptide with a deprotected Dab side chain can be conjugated to a carbohydrate moiety to create synthetic glycopeptides. nih.gov These conjugates are valuable tools for studying carbohydrate-protein interactions and for the development of vaccines. researchgate.net

The versatility of the diaminobutyric acid side chain, made accessible through the use of this compound, provides a powerful platform for the construction of a wide array of complex and functionally diverse peptide-biomolecule conjugates.

Development of Advanced Probes and Diagnostic Tools

The unique structural characteristics of Fmoc-N-Me-D-Dab(Boc)-OH, specifically the presence of an N-methyl group and a D-configuration amino acid, position it as a valuable building block in the synthesis of specialized peptides for advanced probes and diagnostic tools. The incorporation of such modified amino acids can significantly enhance the stability and efficacy of these molecular instruments.

The primary advantage of integrating N-methylated amino acids into peptide sequences is the increased resistance to enzymatic degradation. nih.gov This is a critical attribute for diagnostic probes that need to remain intact in biological environments to reach their target and generate a signal. N-methylation of the peptide backbone prevents enzymatic cleavage by proteases, thereby extending the in vivo half-life and bioavailability of the probe. nih.gov

Furthermore, the D-configuration of the amino acid contributes to this proteolytic resistance. nih.gov Natural proteases are stereospecific for L-amino acids, making peptides containing D-amino acids less susceptible to degradation. This enhanced stability is crucial for the development of reliable diagnostic agents that can circulate in the body for extended periods, allowing for effective targeting and imaging.

The synthesis of peptide-based probes often involves the conjugation of a signaling molecule, such as a fluorophore or a radioisotope, to the peptide scaffold. nih.gov The diaminobutyric acid side chain of Fmoc-N-Me-D-Dab(Boc)-OH, with its protected amine, provides a potential site for such conjugation after selective deprotection. This allows for the precise placement of a probe moiety within the peptide sequence.

While direct research specifically detailing the use of Fmoc-N-Me-D-Dab(Boc)-OH in the development of advanced probes and diagnostic tools is not extensively documented in publicly available literature, the foundational principles of peptide chemistry strongly support its utility in this field. The combination of increased enzymatic stability from both N-methylation and D-amino acid configuration makes peptides incorporating this building block promising candidates for the creation of robust and effective diagnostic instruments for a variety of biomedical applications, including in vivo imaging and targeted assays.

| Feature of Fmoc-N-Me-D-Dab(Boc)-OH | Implication for Advanced Probes and Diagnostics |

| N-Methylation | Confers resistance to proteolytic degradation, increasing probe half-life. nih.gov |

| D-Amino Acid Configuration | Enhances stability against enzymatic cleavage by natural proteases. nih.gov |

| Boc-Protected Side Chain | Allows for site-specific conjugation of imaging agents (e.g., fluorophores, radiolabels) after deprotection. |

Role in Contemporary Drug Discovery and Development Research

Design and Synthesis of Advanced Peptide-Based Therapeutic Candidates

The incorporation of Fmoc-N-Me-Dab(Boc)-OH into peptide sequences is a strategic approach to enhance their therapeutic potential. This is primarily achieved by leveraging the effects of N-methylation and the functionalized side chain to improve bioactivity and stability.

Engineering of Peptides with Enhanced Bioactivity and Stability

N-methylation of the peptide backbone, a modification introduced through building blocks like this compound, is a well-established strategy to overcome the inherent limitations of natural peptides as drugs, such as poor metabolic stability and low oral bioavailability. nih.gov The methyl group on the amide nitrogen sterically hinders the action of proteases, thereby increasing the peptide's half-life in biological systems. researchgate.net This enhanced stability is crucial for developing peptides that can be administered less frequently and maintain their therapeutic concentrations for a longer duration.

Furthermore, N-methylation can modulate the conformational flexibility of a peptide, which can lead to an increase in binding affinity for its biological target. By restricting the available conformational space, the peptide is more likely to adopt the bioactive conformation required for receptor binding or enzyme inhibition. monash.edu The diaminobutyric acid side chain, protected with a Boc group, provides a versatile handle for further modifications, allowing for the attachment of other functional groups to enhance bioactivity or tailor pharmacokinetic properties.

Table 1: Impact of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Rationale |

| Proteolytic Stability | Increased | Steric hindrance of the N-methyl group prevents protease recognition and cleavage of the peptide bond. researchgate.net |

| Bioavailability | Potentially Increased | Improved stability and, in some cases, enhanced membrane permeability contribute to better bioavailability. nih.gov |

| Receptor Binding Affinity | Can be Increased | N-methylation can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding. monash.edu |

| Conformational Flexibility | Decreased | The methyl group restricts rotation around the peptide bond, leading to a more defined three-dimensional structure. researchgate.net |

Exploration of Structure-Activity Relationships in N-Methylated Peptides

The systematic incorporation of this compound at various positions within a peptide sequence is a powerful tool for elucidating structure-activity relationships (SAR). By creating a library of N-methylated analogs, researchers can probe the importance of specific amide bonds for biological activity.

For instance, if N-methylation at a particular position leads to a significant loss of activity, it can be inferred that the NH group at that position is crucial for maintaining the bioactive conformation through hydrogen bonding or for direct interaction with the target. nih.gov Conversely, if N-methylation enhances or maintains activity, it suggests that the hydrogen bond donor is not essential and that the conformational constraints imposed by the methyl group are favorable for binding. monash.edu

These SAR studies provide invaluable insights for the rational design of next-generation peptide therapeutics with optimized potency and selectivity. However, it is important to note that the effects of N-methylation can be context-dependent, and in some cases, it may lead to a decrease in biological activity by stabilizing an inactive conformation. nih.gov

Research on Peptidomimetics and Constrained Peptides for Receptor Modulation

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved drug-like properties. This compound is a key component in the synthesis of such molecules, enabling the creation of constrained peptides with tailored conformational landscapes for precise receptor modulation.

Synthesis of Peptidomimetics Incorporating this compound

The synthesis of peptidomimetics often involves the replacement of one or more amide bonds with surrogates to enhance stability and bioavailability. This compound can be incorporated into these novel backbones using standard solid-phase peptide synthesis (SPPS) techniques. The Fmoc protecting group is readily cleaved under basic conditions, allowing for the stepwise addition of subsequent amino acids or other building blocks.

The Boc-protected side chain of the diaminobutyric acid residue offers an orthogonal protection strategy. This means that the Boc group can be selectively removed under acidic conditions without affecting the Fmoc group or other acid-labile protecting groups on the peptide. This allows for site-specific modification of the side chain, such as cyclization or the attachment of reporter groups.

Influence of N-Methylation and Side-Chain Modification on Conformational Landscapes

N-methylation has a profound impact on the conformational landscape of a peptide. The presence of the methyl group on the amide nitrogen can favor a cis amide bond conformation, which is typically energetically disfavored in non-methylated peptides. monash.edu This ability to induce specific turns and folds is a powerful tool for designing peptides that mimic the secondary structures of proteins, such as β-turns and helices. researchgate.net

The diaminobutyric acid side chain can be deprotected and used as a point of cyclization, further constraining the peptide's conformation. Cyclization can significantly enhance receptor affinity and selectivity by locking the peptide into its bioactive conformation. The length and flexibility of the cyclizing linker can be varied to fine-tune the conformational properties of the resulting peptidomimetic.

Contributions to Antibiotic and Anti-Tumor Peptide Research

This compound has found significant application in the development of novel antibiotic and anti-tumor peptides, where enhanced stability and specific structural features are critical for therapeutic efficacy.

In the realm of oncology, this compound is utilized as a fundamental building block in the synthesis of peptide-based drugs with demonstrated anti-tumor activity. The enhanced stability imparted by N-methylation is particularly advantageous for anti-tumor peptides, as it can prolong their circulation time and improve their ability to reach the tumor site. Furthermore, the conformational control offered by N-methylation can be used to design peptides that selectively target cancer cells or inhibit protein-protein interactions that are critical for tumor growth and survival. While specific examples of anti-tumor peptides synthesized with this compound are not extensively detailed in publicly available research, its utility is recognized in the broader context of developing more robust and effective peptide-based cancer therapies. mdpi.com

Synthesis of Novel Peptide Antibiotics and Analogs

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents with novel mechanisms of action. Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their ability to disrupt bacterial membranes, a mechanism to which bacteria are less likely to develop resistance. nih.govrsc.org The strategic incorporation of unnatural amino acids and backbone modifications is a key approach to designing AMPs with improved efficacy and stability. explorationpub.com

The diaminobutyric acid (Dab) residue, a component of this compound, is a non-proteinogenic amino acid frequently used in the design of synthetic AMPs. rsc.org Its shorter side chain compared to lysine, another common positively charged residue, can influence the peptide's structure and interaction with bacterial membranes. The primary amino group on the Dab side chain is crucial for the cationic nature of many AMPs, which facilitates their initial electrostatic interaction with negatively charged bacterial surfaces. nih.gov

Furthermore, N-methylation of the peptide backbone, a feature inherent to this compound, offers significant advantages for antibiotic development. This modification can protect the peptide from degradation by proteases, enzymes that would otherwise break down the peptide in a biological environment, thus increasing its in vivo half-life. researchgate.netnih.gov Studies on various AMPs have shown that N-methylation can enhance stability against enzymatic degradation, a critical factor for therapeutic viability. nih.gov While N-methylation can sometimes impact antimicrobial activity by altering the peptide's conformation, careful placement within the sequence can lead to analogs with similar or even greater activity, particularly against certain pathogens like P. aeruginosa. nih.gov Therefore, this compound serves as a valuable reagent for medicinal chemists, providing a straightforward method to introduce a positively charged, protease-resistant N-methylated residue into a novel peptide sequence, aiming to create more robust and effective antibiotic candidates. researchgate.net

Development of Peptide-Based Anti-Tumor Agents

Peptide-based agents are also at the forefront of developing new cancer therapies. ub.edu Anti-cancer peptides (ACPs) can selectively target and kill cancer cells while sparing healthy ones, offering a potential advantage over traditional chemotherapy. nih.gov The design of effective ACPs often involves chemical modifications to enhance their stability, cell-penetrating capabilities, and resistance to proteolysis. frontiersin.org

This compound is considered a fundamental building block for engineering peptide-based drugs with anti-tumor activity. explorationpub.com The rationale for its use lies in the established principles of ACP design. Many cancer cells have a higher negative charge on their outer membrane compared to normal cells, due to an increased presence of molecules like phosphatidylserine. nih.gov This makes them susceptible to attack by cationic peptides. The Dab residue in this compound provides a positive charge, enabling the resulting peptide to selectively interact with and disrupt the membranes of cancer cells. nih.gov

Similar to its role in antibiotics, the N-methylation in this compound is a critical modification for developing viable anti-tumor peptides. The poor in vivo stability of natural peptides is a major hurdle in their development as systemic cancer therapeutics. nih.gov N-methylation enhances resistance to proteolytic degradation, which is crucial for a peptide drug to reach its tumor target after administration. researchgate.net This modification can also improve a peptide's ability to cross cell membranes. By providing an N-methylated Dab residue in a ready-to-use format for SPPS, this compound allows researchers to systematically create stapled or linear peptides with enhanced pharmacological profiles, including improved stability and cell-penetrating properties, which are essential for effective anti-tumor action. frontiersin.org

Advanced Research Perspectives and Methodological Advancements

Integration of Spectroscopic and Analytical Techniques for Peptide Characterization

The precise characterization of peptides incorporating Fmoc-N-Me-Dab(Boc)-OH is crucial for understanding their structure-activity relationships. Advanced spectroscopic and analytical methods are indispensable for elucidating the sequence, modifications, and conformational properties of these complex biomolecules.

Advanced Mass Spectrometry for Peptide Sequence and Modification Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of peptides containing non-canonical amino acids like N-Me-Dab(Boc). High-resolution MS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide accurate mass measurements, enabling the unambiguous identification of peptides incorporating this modified residue.

Tandem mass spectrometry (MS/MS) is employed for de novo sequencing and localization of the N-Me-Dab(Boc) residue within the peptide chain. Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are common fragmentation techniques. However, the N-methylated peptide bond can influence fragmentation patterns, sometimes leading to atypical cleavage. Electron transfer dissociation (ETD) and electron capture dissociation (ECD) are often preferred for sequencing N-methylated peptides as they tend to preserve the labile side-chain modifications and provide more complete backbone fragmentation.

Table 1: Illustrative MS/MS Fragmentation Data for a Peptide Containing N-Me-Dab(Boc)

| Precursor Ion (m/z) | Fragmentation Method | Observed Fragment Ions (b- and y-type) | Interpretation |

|---|---|---|---|

| 1254.67 | HCD | b2, b3, y1, y2, y4 | Confirms the presence and position of N-Me-Dab(Boc) within the sequence. |

Nuclear Magnetic Resonance Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for determining the three-dimensional structure and conformational dynamics of peptides in solution. researchgate.netnih.gov For peptides containing this compound, NMR studies are critical to understanding the structural impact of N-methylation and the flexible diaminobutyric acid side chain.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign proton resonances and determine through-bond and through-space connectivities. The presence of the N-methyl group introduces a distinct singlet in the 1H NMR spectrum, simplifying the identification of the modified residue.

NOESY data is particularly valuable as it provides distance restraints between protons that are close in space, which are then used to calculate the peptide's conformational ensemble. The N-methylation can restrict the conformational freedom of the peptide backbone, leading to more defined structures. researchgate.netnih.govdntb.gov.ua The conformation of the Dab side chain can also be elucidated through NOE contacts between its protons and other residues in the peptide.

Table 2: Representative NMR Observables for a Peptide with N-Me-Dab(Boc)

| NMR Parameter | Observation | Structural Implication |

|---|---|---|

| Chemical Shift of N-CH3 | Singlet around 2.8-3.2 ppm | Confirms the presence of the N-methyl group. |

| 3J(Hα-Hβ) Coupling Constants | Varies | Provides information on the side-chain rotamer populations of the Dab residue. |

| NOE Contacts | Cross-peaks between backbone and side-chain protons | Defines the local and global fold of the peptide. |

Emerging Trends in Non-Canonical Amino Acid Chemistry

The field of non-canonical amino acid chemistry is continually evolving, with new strategies being developed to enhance the synthesis and utility of these valuable building blocks.

Development of New Protecting Group Strategies for Diaminobutyric Acid Derivatives

The protection of the side-chain amino group of diaminobutyric acid is critical during solid-phase peptide synthesis (SPPS). While the Boc group is widely used due to its stability to the basic conditions used for Fmoc removal and its lability to acid during final cleavage, researchers are exploring alternative protecting groups to offer different orthogonality and deprotection conditions. creative-peptides.combiosynth.com

Novel protecting groups that can be removed under milder or highly specific conditions are of great interest. For instance, photolabile protecting groups could allow for the selective deprotection of the Dab side chain, enabling site-specific modification of the peptide on the solid support. Similarly, enzyme-cleavable protecting groups could provide another layer of orthogonality for complex synthetic schemes. creative-peptides.com

Table 3: Comparison of Protecting Groups for the Dab Side Chain

| Protecting Group | Deprotection Condition | Orthogonality with Fmoc/tBu | Potential Application |

|---|---|---|---|

| Boc | Strong Acid (e.g., TFA) | Yes | Standard SPPS |

| Alloc | Pd(0) catalyst | Yes | On-resin cyclization or branching |

| Mtt | Mild Acid (e.g., 1% TFA in DCM) | Yes | Site-specific labeling |

Exploration of Novel Chemical Modifications for Enhanced Peptide Functionality

The incorporation of this compound is itself a modification that enhances peptide functionality. The N-methyl group can improve metabolic stability and cell permeability. nih.govscience.gov The Dab side chain, once deprotected, provides a primary amine that can be further functionalized.

Emerging trends involve the use of this primary amine as a handle for various chemical modifications. These can include the attachment of fatty acids to improve plasma half-life, the conjugation of cytotoxic drugs to create peptide-drug conjugates, or the linkage of imaging agents for diagnostic purposes. The development of efficient and selective on-resin or in-solution conjugation chemistries is a key area of research. technologynetworks.com

Future Directions in Peptide-Based Drug Design and Discovery

The use of non-canonical amino acids like this compound is a cornerstone of future peptide-based drug design. nih.govunivie.ac.at The ability to fine-tune the properties of peptides by incorporating such building blocks is driving the development of new therapeutics with improved efficacy, stability, and target selectivity. nih.govresearchgate.net

Future efforts will likely focus on several key areas:

Expansion of the Non-Canonical Amino Acid Toolkit : The development of new diaminobutyric acid derivatives with different side-chain lengths and functionalities will provide an even broader range of building blocks for peptide chemists.

Computational and In Silico Design : The use of computational models to predict the structural and functional consequences of incorporating N-methylated and other non-canonical amino acids will accelerate the design of novel peptide drugs. biorxiv.org

Advanced Peptide Synthesis Methodologies : The development of more efficient and sustainable methods for peptide synthesis will be crucial for the large-scale production of complex peptide therapeutics.

Novel Drug Delivery Systems : The design of innovative delivery systems will be essential to improve the bioavailability of peptide drugs, particularly for oral administration.

Rational Design of Peptides with Tunable Biological Properties

The rational design of peptides aims to create molecules with predefined structures and, consequently, tailored biological activities. The incorporation of this compound is a key strategy in this endeavor. The N-methylation of the peptide backbone introduces a significant conformational constraint, limiting the rotation around the Cα-N bond. This modification can enhance metabolic stability by providing steric hindrance against enzymatic degradation by proteases.

Furthermore, the diaminobutyric acid side chain provides a versatile scaffold for introducing further modifications or for creating constrained cyclic peptides. For instance, related Fmoc-Dab derivatives are used to synthesize macrocyclic peptide analogues, which allows for systematic structure-activity relationship (SAR) studies. nih.gov By replacing standard amino acids with this compound, researchers can fine-tune properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles. This strategic incorporation allows for the engineering of peptide-based drugs with improved therapeutic potential.

Application in High-Throughput Screening and Lead Optimization

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of millions of chemical entities to identify potential therapeutic leads. The synthesis of large, diverse peptide libraries is crucial for the success of HTS campaigns. This compound is well-suited for inclusion in these libraries due to its compatibility with automated solid-phase peptide synthesis (SPPS), which supports the parallel synthesis required for high-throughput applications. americanpeptidesociety.org

The inclusion of this modified amino acid in a peptide library introduces structural diversity that is not accessible with the 20 proteinogenic amino acids. This expanded chemical space increases the probability of discovering novel peptide leads with high affinity and specificity for a biological target. Once initial hits are identified through HTS, this compound and other non-natural amino acids are used in lead optimization to refine the peptide's properties, further enhancing its drug-like characteristics. The combination of HTS with combinatorial synthesis using such advanced building blocks accelerates the entire drug discovery pipeline.

Methodological Innovations in Peptide Synthesis Technologies

The increasing demand for complex synthetic peptides in research and therapeutics has driven significant innovation in synthesis methodologies. These advancements focus on improving efficiency, purity, and sustainability. This compound is fully compatible with these next-generation technologies, which are transforming how peptides are manufactured.

Automation and Miniaturization in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS), originally developed by Bruce Merrifield, has been revolutionized by automation. americanpeptidesociety.orgbeilstein-journals.org Automated peptide synthesizers standardize the repetitive cycles of deprotection, coupling, and washing, which minimizes human error, increases reproducibility, and allows for unattended operation. americanpeptidesociety.orgnih.gov This technology is essential for producing the chemically engineered peptides used in modern drug development. beilstein-journals.org The Fmoc/t-Bu protecting group strategy, for which this compound is designed, is the most commonly used chemistry in automated SPPS. beilstein-journals.org

Recent advancements include the integration of microwave irradiation and sophisticated software. americanpeptidesociety.orgbeilstein-journals.org Microwave-assisted automated SPPS can significantly accelerate reaction times, especially for sterically hindered amino acids or "difficult" sequences. americanpeptidesociety.org Furthermore, miniaturization through microfluidic systems and microarray platforms allows for the synthesis of minute quantities of many different peptides simultaneously, drastically reducing the consumption of costly reagents like this compound. americanpeptidesociety.orgaurorabiomed.com

| Technology | Key Features | Advantages | Relevance for this compound |

|---|---|---|---|

| Standard Automated SPPS | Robotic liquid handling for coupling, deprotection, and washing steps. americanpeptidesociety.org | Increased throughput, reproducibility, reduced manual labor. americanpeptidesociety.orgbeilstein-journals.org | Fully compatible with standard Fmoc/t-Bu protocols. beilstein-journals.org |

| Microwave-Assisted SPPS | Uses microwave energy to heat the reaction vessel. beilstein-journals.org | Accelerates coupling reactions, improves synthesis of difficult sequences. americanpeptidesociety.org | Enhances coupling efficiency, especially given potential steric hindrance from N-methylation. |

| Parallel Synthesis Platforms | Multiple reaction vessels (e.g., 96-well plates) or "tea bag" method for simultaneous synthesis. acs.orgbiotage.com | Rapid generation of peptide libraries for HTS. biotage.com | Enables inclusion in diverse libraries for screening applications. |

| Microarray/Miniaturized Synthesis | Synthesis on a small scale on solid surfaces like membranes or slides. aurorabiomed.com | Extremely low reagent consumption, high-density peptide arrays. | Cost-effective use for generating large numbers of different peptide sequences for binding assays. |

Development of Environmentally Benign Synthetic Protocols

A major focus of modern chemistry is the development of "green" methodologies that reduce environmental impact. biotage.com Traditional peptide synthesis, particularly SPPS, generates substantial chemical waste, with solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being major contributors. rsc.orgtandfonline.com These solvents are recognized as hazardous, prompting research into safer, more sustainable alternatives. biotage.comrsc.org

Significant progress has been made in identifying and validating greener solvents for every step of Fmoc-SPPS. The goal is to replace conventional solvents without compromising synthesis quality. tandfonline.com this compound, as part of the Fmoc-amino acid family, can be readily incorporated into these environmentally benign protocols. This shift not only reduces the ecological footprint of peptide synthesis but also aligns with the growing demand from the pharmaceutical industry for safer and more sustainable manufacturing processes. tandfonline.comadvancedchemtech.com